Regulatory Compliance and Traceability: Quantifiable Purity for USP/EP Monograph Assays
cis-Tranylcypromine Hydrochloride is explicitly designated as 'Tranylcypromine Related Compound A' by the USP. Unlike the trans isomer or other generic MAO inhibitors, its procurement as a certified reference material (CRM) or pharmaceutical secondary standard guarantees multi-traceability to primary USP and EP standards, where available . This is a quantified attribute: the material is supplied with a specific lot number and a Certificate of Analysis that details its verified purity and identity . In contrast, other compounds like phenelzine or even bulk tranylcypromine API are not certified for use as a reference standard for this specific impurity without further qualification, introducing an unquantified risk of method inaccuracy.
| Evidence Dimension | Regulatory Status and Certified Purity |
|---|---|
| Target Compound Data | USP/EP traceable, certified reference material with lot-specific purity assignment (e.g., 98-102% assay range typical for USP RS). |
| Comparator Or Baseline | trans-Tranylcypromine API or other MAO inhibitors (e.g., Phenelzine) |
| Quantified Difference | cis-isomer has a defined and certified role as an impurity standard, whereas the comparators are active pharmaceutical ingredients or different chemical entities not qualified for this specific analytical purpose. |
| Conditions | USP compendial methods for tranylcypromine drug substance or product. |
Why This Matters
Procurement of the USP-designated cis-Tranylcypromine Hydrochloride is non-negotiable for any laboratory performing compendial release testing or method validation for tranylcypromine, as it provides the legally and scientifically required traceability for accurate impurity quantification [1].
- [1] SynZeal. (n.d.). Tranylcypromine USP Related Compound A | 54779-58-7. Retrieved from synzeal.com View Source
